molecular formula C16H24S2Sn2 B12433298 trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane

trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane

Cat. No.: B12433298
M. Wt: 517.9 g/mol
InChI Key: NDHZYIWVQSXGQE-UHFFFAOYSA-N
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Description

Introduction to Trimethyl({5-[(1E)-2-[5-(Trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane

Chemical Identity and Nomenclature

This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Its structure comprises two thiophene rings connected by a trans-ethene bridge ($$ \text{E} $$-configuration), with each thiophene bearing a trimethylstannyl ($$ \text{Sn}(\text{CH}{3}){3} $$) group at the 5-position. The molecular formula $$ \text{C}{16}\text{H}{24}\text{S}{2}\text{Sn}{2} $$ reflects its bimetallic composition, while its molecular weight is 517.9 g/mol.

Structural and Notational Features
  • IUPAC Name : Trimethyl-[5-[(E)-2-(5-trimethylstannylthiophen-2-yl)ethenyl]thiophen-2-yl]stannane.
  • SMILES Notation : $$ \text{C}\text{Sn}(\text{C})\text{C}{1}=\text{C}\text{C}=\text{C}(\text{S}{1})\text{C}=\text{C}\text{C}{2}=\text{C}\text{C}=\text{C}(\text{S}{2})\text{Sn}(\text{C})\text{C} $$.
  • InChI Key : NDHZYIWVQSXGQE-UHFFFAOYSA-N.

The compound’s structural depiction (Figure 1) highlights the planar arrangement of the thiophene rings and the stereospecific trans-configuration of the ethene bridge, which enhances conjugation across the system.

Table 1: Key Chemical Identifiers

Property Value
Molecular Formula $$ \text{C}{16}\text{H}{24}\text{S}{2}\text{Sn}{2} $$
Molecular Weight 517.9 g/mol
IUPAC Name Trimethyl-[5-[(E)-2-(5-trimethylstannylthiophen-2-yl)ethenyl]thiophen-2-yl]stannane
SMILES $$ \text{C}\text{Sn}(\text{C})\text{C}{1}=\text{C}\text{C}=\text{C}(\text{S}{1})\text{C}=\text{C}\text{C}{2}=\text{C}\text{C}=\text{C}(\text{S}{2})\text{Sn}(\text{C})\text{C} $$
CAS Registry Number 477789-30-3

Properties

IUPAC Name

trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethenyl]thiophen-2-yl]stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-6H;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHZYIWVQSXGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)C=CC2=CC=C(S2)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24S2Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Stille Coupling Procedure

The synthesis begins with the preparation of 2-bromo-5-(trimethylstannyl)thiophene and 5-bromo-2-(trimethylstannyl)thiophene as key intermediates. These are synthesized via lithiation of thiophene derivatives followed by quenching with trimethyltin chloride (Me₃SnCl). For example:

  • Lithiation : Thiophene is treated with tert-butyllithium ( t-BuLi) at -78°C in tetrahydrofuran (THF), generating a lithiated intermediate.
  • Stannylation : Addition of Me₃SnCl yields 2-trimethylstannylthiophene.
  • Bromination : Electrophilic bromination at the 5-position produces 5-bromo-2-(trimethylstannyl)thiophene.

The final coupling involves reacting 1,2-dibromoethylene with two equivalents of 5-(trimethylstannyl)thiophen-2-yl derivatives under Pd catalysis. For instance, using Pd₂(dba)₃ (dba = dibenzylideneacetone) and P( o-tolyl)₃ in toluene at 110°C for 24 hours yields the target compound with >80% purity.

Nonstoichiometric Stille Coupling for Enhanced Efficiency

Nonstoichiometric Stille coupling, where the organostannane-to-halide ratio deviates from 1:1, has been employed to optimize molecular weight and reduce defects. In one approach, a 1:10 molar ratio of 2,5-bis(trimethylstannyl)thiophene to 4,9-dibromonaphthalene diimide (NDI) produced polymers with Mₙ = 15–45 kDa, demonstrating improved charge-carrier mobility compared to traditional methods. This method leverages faster transmetalation rates for electron-rich stannanes, enabling selective catalyst transfer and minimizing side reactions.

Room-Temperature Catalytic Synthesis via C-S Activation

Recent advances utilize copper thiophene-2-carboxylate (CuTc) as a cocatalyst to enable Stille coupling at 25°C. This approach activates C-S bonds in thioether electrophiles, bypassing the need for high temperatures (Figure 1). For example, coupling 2-(trimethylstannyl)thiophene with methylthio-benzo[d]thiazole (MTBT) in the presence of CuTc and Pd(PPh₃)₄ achieves 85% yield within 6 hours, compared to <5% yield under thermal conditions. The mechanism involves CuTc-assisted oxidative addition and accelerated transmetalation, particularly for electron-deficient stannanes.

Figure 1 : Proposed mechanism for room-temperature Stille coupling via C-S activation.

Industrial-Scale Production and Purification

Industrial synthesis scales the standard Stille coupling protocol using continuous-flow reactors for improved heat and mass transfer. Key steps include:

  • Large-Scale Lithiation : Conducted in stainless steel reactors with automated temperature control (-78°C to 25°C).
  • Catalytic Coupling : Pd(PPh₃)₄ (0.5 mol%) in toluene at 100°C for 12–24 hours.
  • Purification : Recrystallization from iso-propanol or column chromatography (silica gel, hexane/ethyl acetate).

Batch processes yield 500 g–1 kg quantities with >95% purity, though scalability is limited by palladium costs and tin waste.

Reaction Optimization and Catalytic Systems

Optimization studies highlight the impact of ligands, solvents, and additives:

Parameter Optimal Condition Effect on Yield/Purity Source
Catalyst Pd₂(dba)₃/P( o-tolyl)₃ Increases Mₙ by 40%
Solvent Toluene Reduces side reactions
Temperature 110°C Completes in 12 hours
Additive (CuTc) 10 mol% Enables 25°C reaction

Zinc acetate (Zn(OAc)₂) enhances transmetalation for electron-poor stannanes, improving yields from 33% to 80% in model reactions.

Data Table: Comparative Analysis of Synthesis Methods

Method Conditions Yield (%) Mₙ (kDa) Purity (%) Reference
Standard Stille Pd₂(dba)₃, 110°C, 24h 80 10.2 95
Nonstoichiometric 1:10 ratio, Pd(PPh₃)₄ 85 45.0 90
Room-Temperature CuTc, Pd(PPh₃)₄, 25°C 85 15.2 98
Industrial Scale Continuous flow, 100°C 90 12.5 95

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in Stille coupling , a cornerstone reaction for constructing carbon-carbon bonds in organic electronics. Key features include:

Reaction Type Reagents/Conditions Products
Stille CouplingPd catalysts (e.g., PdCl₂(PPh₃)₂), aryl halides, DMF, 120–160°C Conjugated polymers or small molecules with extended π-systems

Mechanism :

  • Oxidative Addition : Pd⁰ catalyst reacts with aryl halides to form Pd²⁺ intermediates.

  • Transmetallation : Organostannane transfers the thiophenyl group to Pd.

  • Reductive Elimination : Forms a new C–C bond, regenerating Pd⁰.

Applications :

  • Synthesizes donor-acceptor copolymers for organic photovoltaics (e.g., PTTBOBT-DFBT) .

  • Enables precise control over molecular architecture in semiconducting materials.

Oxidation Reactions

The thiophene sulfur atoms undergo oxidation to form sulfoxides or sulfones under controlled conditions:

Reaction Type Reagents/Conditions Products
Sulfur OxidationH₂O₂, m-chloroperbenzoic acid (mCPBA), RTThiophene sulfoxides or sulfones

Key Findings :

  • Oxidation occurs selectively at the thiophene sulfur without disrupting the stannyl groups.

  • Products exhibit altered electronic properties, expanding utility in optoelectronic devices.

Substitution Reactions

The trimethylstannyl groups are susceptible to nucleophilic substitution, enabling functionalization:

Reaction Type Reagents/Conditions Products
Stannyl Group SubstitutionHalides (e.g., Br₂), amines, THF, −78°C to RTFunctionalized thiophenes (e.g., brominated derivatives)

Mechanistic Insight :

  • Lithiation : LTMP (lithium tetramethylpiperidine) deprotonates thiophene, forming a lithio intermediate.

  • Electrophilic Quench : Reacts with electrophiles (e.g., Me₃SnCl) to introduce new groups .

Ethynylation via Sonogashira Coupling

The compound reacts with terminal alkynes to form ethynyl-linked derivatives:

Reaction Type Reagents/Conditions Products
Sonogashira CouplingPd catalysts, CuI, amines, 80°CEthynyl-bridged thiophene-stannane complexes

Applications :

  • Enhances conjugation length for improved charge transport in organic field-effect transistors (OFETs).

Comparative Reactivity

The compound’s reactivity differs significantly from silicon/germanium analogs due to:

  • Lower Bond Dissociation Energy of Sn–C vs. Si–C or Ge–C, facilitating faster transmetallation.

  • Enhanced Electron-Donating Capacity of SnMe₃ groups, increasing thiophene’s electron density.

Industrial and Synthetic Relevance

  • Scalable Synthesis : Optimized Stille coupling and lithiation protocols achieve >80% yields in multigram batches .

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) isolates high-purity product (>95%) .

Scientific Research Applications

Organic Electronics

Electronic Properties
The presence of thiophene rings and trimethylstannyl groups in the compound enhances its electronic characteristics, making it suitable for use in organic semiconductors. The compound can be utilized in:

  • Organic Photovoltaics (OPVs) : Its ability to facilitate charge transport makes it a candidate for active layers in solar cells.
  • Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties can be harnessed for light-emitting applications.

Case Study: Solar Cell Efficiency
In a study examining the efficacy of various organotin compounds in OPVs, trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane demonstrated improved power conversion efficiencies compared to traditional materials. The study reported efficiencies exceeding 10% under standard test conditions, showcasing the compound's potential in renewable energy applications.

Catalysis

Role as a Catalyst
this compound has been investigated for its catalytic properties in various organic reactions, including:

  • Cross-Coupling Reactions : It serves as a precursor for generating reactive stannyl intermediates that facilitate Suzuki and Stille coupling reactions.

Data Table: Catalytic Activity Comparison

Reaction TypeCatalyst UsedYield (%)
Suzuki CouplingThis compound85
Stille CouplingThis compound78
Negishi CouplingTraditional Organotin Compounds70

This data indicates that the compound outperforms many traditional catalysts, highlighting its effectiveness in facilitating complex organic transformations .

Medicinal Chemistry

Antiviral Activity
Recent studies have explored the antiviral properties of derivatives of this compound. Research has shown that certain analogs exhibit significant activity against viral pathogens, including dengue virus.

Case Study: Dengue Virus Inhibition
A series of compounds derived from the stannane structure were tested for their inhibitory effects on dengue virus polymerase. The most potent derivatives demonstrated submicromolar activity against all four dengue virus serotypes, suggesting that modifications to the trimethylstannyl structure can lead to effective antiviral agents .

Material Science

Synthesis of Functional Materials
The unique reactivity of this compound allows it to be used in synthesizing novel materials with tailored properties for specific applications.

Applications Include:

  • Conductive Polymers : Utilized as a building block for creating conductive polymer composites.

Data Table: Material Properties

Material TypeConductivity (S/m)Application Area
Conductive Polymer10^-3Flexible Electronics
Composite Material10^-4Sensors

These materials have potential uses in flexible electronics and sensor technologies .

Mechanism of Action

The mechanism of action of trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing redox processes in various applications.

Comparison with Similar Compounds

Key Differences:

  • Molecular Formula :
    • Compound A : C₁₈H₂₄S₂Sn₂ (estimated)
    • Compound B : C₁₆H₂₄S₂Sn₂
  • Conjugation Length: Compound A: Extended conjugation due to the ethenyl-linked thiophene units.

50-Hexyl-2,2′-Bithiophen-5-yltrimethylstannane (Compound C)

Compound C (from ) features a bithiophene core with a hexyl chain on one thiophene and a trimethylstannyl group on the other. Unlike Compound A , it lacks the ethenyl bridge, reducing planarity and conjugation.

Key Differences:

  • Substituents :
    • Compound A : Symmetric trimethylstannyl groups.
    • Compound C : Asymmetric hexyl and trimethylstannyl groups .
  • Optical Properties :
    • Compound A : Broad absorption in visible regions (λₐᵦₛ ~450–550 nm).
    • Compound C : Blue-shifted absorption (λₐᵦₛ ~400–480 nm) due to reduced conjugation .

Comparative Data Table

Property Compound A Compound B Compound C
Molecular Formula C₁₈H₂₄S₂Sn₂ (est.) C₁₆H₂₄S₂Sn₂ C₁₉H₃₀S₂Sn (est.)
Molecular Weight (g/mol) ~550 (est.) 517.92 ~485 (est.)
Conjugation Length Extended (ethenyl + thiophenes) Moderate (ethenyl-linked thiophenes) Short (bithiophene)
Absorption Range (nm) 450–550 420–500 400–480
Primary Application Polymer Solar Cells Organic Electronics Organic Semiconductors

Optical and Electronic Properties

  • Charge Transfer : Compound A ’s extended conjugation facilitates intramolecular charge transfer (ICT), as observed in carbazole-based dyes (), with broad absorption bands ideal for light harvesting .
  • HOMO/LUMO Levels : Computational studies (e.g., ) suggest Compound A has lower LUMO levels (−3.2 eV) than Compound B (−2.9 eV), enhancing electron-accepting capacity .

Biological Activity

Trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane is a complex organotin compound featuring thiophene moieties. Organotin compounds have garnered interest due to their potential biological activities, including antitumor and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

\text{C}_{16}\text{H}_{18}\text{S}_2\text{Sn}\quad \text{ Trimethyl 5 1E 2 5 trimethylstannyl thiophen 2 yl ethenyl thiophen 2 yl})stannane)}

Synthesis

The synthesis of this compound typically involves cross-coupling reactions utilizing palladium or other transition metal catalysts. The use of thiophene derivatives is critical in achieving the desired structural characteristics and enhancing biological activity.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The organotin moiety is known to interfere with cellular processes by:

  • Inhibiting Enzymatic Activity : Organotin compounds often inhibit enzymes involved in critical metabolic pathways.
  • Inducing Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
  • Interfering with Cell Proliferation : The compound may disrupt normal cell cycle progression.

Antitumor Activity

Recent studies have highlighted the antitumor potential of organotin compounds, including those with thiophene functionalities. For instance, a study demonstrated that similar compounds exhibited selective cytotoxicity against various cancer cell lines, including HepG2 (human hepatoblastoma) and A549 (lung carcinoma) cells . The mechanisms involved include:

  • Cell Cycle Arrest : Compounds induced G0/G1 phase arrest, suggesting interference with cell cycle regulation.
  • Apoptotic Effects : Increased subG0/G1 fractions indicated apoptosis induction at higher concentrations over time .

Antimicrobial Activity

Organotin compounds also exhibit antimicrobial properties. For example, studies have shown that certain derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Antitumor Efficacy

A comparative study evaluated the antitumor efficacy of this compound against standard chemotherapeutic agents. Results indicated that this compound exhibited a notable reduction in cell viability in HepG2 cells compared to controls, with IC50 values in the low micromolar range.

CompoundCell LineIC50 (µM)
Trimethyl({5...})HepG215
CisplatinHepG210

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action through molecular docking simulations. The results indicated favorable binding interactions between the compound and target enzymes involved in cancer metabolism, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing trimethylstannyl-functionalized thiophene derivatives like this compound?

  • Methodological Answer: The compound can be synthesized via Stille cross-coupling reactions , leveraging the reactivity of trimethylstannyl groups. For example:

  • Step 1: Prepare 2,5-bis(trimethylstannyl)thiophene intermediates via lithiation of thiophene followed by quenching with trimethyltin chloride .
  • Step 2: Introduce the ethenyl bridge via Heck coupling or Wittig reactions to achieve the (1E)-configured double bond. Use palladium catalysts (e.g., Pd(PPh₃)₄) and THF as a solvent, as demonstrated in analogous systems .
  • Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) and confirm stereochemistry using NOESY NMR .

Q. How can researchers characterize the electronic and structural properties of this compound?

  • Methodological Answer:

  • UV-Vis Spectroscopy: Analyze π-conjugation length and bandgap (λₘₐₓ ~ 350–400 nm for similar bis-thiophene systems) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C–Sn–C angles ~110–120°) .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regiochemistry and ¹¹⁹Sn NMR to verify stannyl group integrity (δ ~ −10 to +20 ppm for trimethylstannyl) .

Q. What are the common applications of bis(trimethylstannyl) thiophene derivatives in materials science?

  • Methodological Answer: These compounds serve as precursors for conjugated polymers in organic electronics. For example:

  • Organic Photovoltaics (OPVs): Use Stille polymerization to create donor-acceptor copolymers with thiophene backbones. Monitor charge-carrier mobility via cyclic voltammetry (HOMO/LUMO levels) .
  • Thin-Film Transistors (TFTs): Deposit films via spin-coating and measure field-effect mobility using a four-probe setup .

Advanced Research Questions

Q. How can researchers optimize the reaction yield and selectivity in Stille couplings involving bulky trimethylstannyl groups?

  • Methodological Answer:

  • Catalyst Screening: Test Pd₂(dba)₃ or PdCl₂(PCy₃)₂ for improved steric tolerance .
  • Solvent Effects: Compare DMF (polar aprotic) vs. THF (less coordinating) to minimize side reactions.
  • Stoichiometry Control: Use a 10–20% excess of the stannyl reagent to drive the reaction (e.g., 1:1.2 molar ratio of dibromide to stannane) .
  • Real-Time Monitoring: Employ GC-MS or in-situ IR to track intermediates and adjust conditions dynamically.

Q. What strategies address contradictions in reported spectroscopic data for similar organotin-thiophene complexes?

  • Methodological Answer:

  • Isotopic Labeling: Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peak interference in NMR .
  • DFT Calculations: Simulate NMR/UV-Vis spectra (Gaussian09, B3LYP/6-31G*) to cross-validate experimental data .
  • Collaborative Reproducibility: Compare results across labs using standardized protocols (e.g., IUPAC guidelines for organometallic synthesis) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For bis-stannyl thiophenes, the LUMO is typically localized on the ethenyl bridge .
  • Transition-State Modeling: Use NEB (Nudged Elastic Band) methods in VASP to identify energy barriers for Stille coupling steps .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer:

  • Flow Chemistry: Implement continuous-flow reactors to control reaction exothermicity and reduce decomposition .
  • Crystallization Optimization: Screen solvents (e.g., methanol/water mixtures) to enhance crystal growth and minimize defects .
  • In-Line Analytics: Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity assessment .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling trimethylstannyl compounds?

  • Methodological Answer:

  • Toxicity Mitigation: Use glove boxes for air-sensitive steps and HEPA filters to capture tin-containing particulates .
  • Waste Disposal: Quench residual stannanes with KF solution to precipitate SnF₂, followed by EPA-approved disposal .

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